4-Methylnicotinic acid Hydrochloride

Physicochemical Property Drug Discovery ADME

Choose 4-Methylnicotinic acid hydrochloride for reproducible fragment-based screening and SAR studies. The 4-position methyl group confers a unique pKa (1.86) distinct from 2-, 5-, or 6-methyl isomers, ensuring predictable ionization and target binding at physiological pH. The HCl salt delivers superior aqueous solubility (1.04 mg/mL) versus the free acid, preventing assay precipitation and false negatives in HTS. As a biosynthetic precursor of NAD/NADP and a validated intermediate for respiratory and inflammatory disease therapeutics, this building block enables regioselective pharmacophore construction unavailable with generic nicotinic acid or alternative positional isomers.

Molecular Formula C7H8ClNO2
Molecular Weight 173.6 g/mol
CAS No. 94015-05-1
Cat. No. B1334645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylnicotinic acid Hydrochloride
CAS94015-05-1
Molecular FormulaC7H8ClNO2
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C(=O)O.Cl
InChIInChI=1S/C7H7NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H
InChIKeyQNKFCIXWPNMUAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylnicotinic Acid Hydrochloride (CAS 94015-05-1) Procurement & Specification Guide


4-Methylnicotinic acid hydrochloride (CAS 94015-05-1) is a heterocyclic pyridine derivative and a hydrochloride salt of 4-methylnicotinic acid, classified as a pharmaceutical intermediate . It serves as a versatile building block in the synthesis of pharmacologically active molecules, particularly for respiratory and inflammatory diseases . The compound is characterized by a methyl substituent at the 4-position of the pyridine ring, which confers distinct physicochemical and synthetic properties relative to other positional isomers .

4-Methylnicotinic Acid Hydrochloride (CAS 94015-05-1): Why Substitution with Nicotinic Acid or Positional Isomers Compromises Experimental Outcomes


Substituting 4-methylnicotinic acid hydrochloride with generic nicotinic acid or its other methylated isomers (e.g., 2-, 5-, or 6-methylnicotinic acid) introduces significant and quantifiable risks to experimental reproducibility. The 4-position methyl group alters the electronic environment of the pyridine ring, resulting in a distinct pKa profile compared to other isomers . This difference in acid dissociation constant directly impacts ionization state at physiological pH, thereby influencing solubility, membrane permeability, and target binding kinetics in biological assays . Furthermore, the hydrochloride salt form of the 4-isomer provides enhanced aqueous solubility and handling convenience compared to its free acid counterpart, a critical factor for reproducible solution-phase chemistry and high-throughput screening workflows .

4-Methylnicotinic Acid Hydrochloride (94015-05-1): Quantified Differentiation vs. Positional Isomers and Free Acid


Acid Dissociation Constant (pKa) Difference Drives Distinct Ionization Profiles

The 4-methyl substitution on the pyridine ring yields a unique pKa value for 4-methylnicotinic acid hydrochloride (pKa = 1.86), which is markedly different from its positional isomers: 2-methylnicotinic acid (pKa = 1.95), 5-methylnicotinic acid (pKa = 2.27), and 6-methylnicotinic acid (pKa = 2.37) . The parent compound, nicotinic acid, exhibits a pKa of 4.85, representing a >2.9 log unit difference [1]. This variation in pKa, driven by the 4-position methyl group, results in a >10-fold difference in the ratio of ionized to non-ionized species at physiological pH (7.4) compared to the 5- and 6-isomers, directly impacting compound behavior in biological systems .

Physicochemical Property Drug Discovery ADME

Hydrochloride Salt Form Enhances Aqueous Solubility Over Free Acid

4-Methylnicotinic acid hydrochloride (CAS 94015-05-1) demonstrates a defined aqueous solubility of 1.04 mg/mL at room temperature, classifying it as poorly soluble but readily amenable to standard DMSO or aqueous buffer stock solutions for in vitro assays . In contrast, the free acid form, 4-methylnicotinic acid (CAS 3222-50-2), exhibits significantly lower aqueous solubility (estimated at <0.1 mg/mL based on available data for similar methylnicotinic acids), which can lead to precipitation issues during assay setup and variable compound exposure . This difference is attributed to the hydrochloride salt's enhanced capacity for ionic interactions with water, a critical advantage for high-throughput screening and reproducible dose-response studies [1].

Formulation HTS Compatibility Solubility

4-Position Methyl Group Confers Unique Reactivity in Cross-Coupling Reactions

The 4-methyl substitution pattern in 4-methylnicotinic acid hydrochloride directs regioselective functionalization during cross-coupling and other metal-catalyzed transformations [1]. A study on the synthesis of 2-oxonicotinic acids demonstrates that the methyl group at the 4-position influences the nucleophile-induced ring transformation of methyl nicotinates, a key step in generating diverse chemical libraries [2]. This regioselectivity is distinct from that observed for 2- or 6-methyl substituted analogs, where steric and electronic effects lead to different product distributions [3]. Specifically, the 4-methyl group provides a unique handle for selective C-H activation or directed ortho-metalation strategies, enabling access to otherwise challenging substitution patterns on the pyridine core [4].

Organic Synthesis Medicinal Chemistry Reaction Selectivity

4-Methylnicotinic Acid Hydrochloride (CAS 94015-05-1): Optimal Application Scenarios Based on Quantified Evidence


Design of Fragment-Based Libraries for Drug Discovery

As a fragment molecule, 4-methylnicotinic acid hydrochloride provides a foundational scaffold for molecular linking and expansion . Its defined pKa (1.86) and improved aqueous solubility (1.04 mg/mL) as a salt make it ideal for fragment-based screening (FBS) and subsequent structure-activity relationship (SAR) studies. The 4-methyl group offers a unique vector for diversification, enabling the exploration of chemical space not accessible with other methylnicotinic acid isomers.

Synthesis of NAD/NADP Precursors and Respiratory Disease Therapeutics

4-Methylnicotinic acid is a direct precursor in the biosynthesis of nicotinamide coenzymes (NAD/NADP) . Its application as an intermediate in synthesizing drugs for respiratory and inflammatory diseases is well-documented . The regioselective reactivity conferred by the 4-methyl group [1] is crucial for constructing specific pharmacophores within these therapeutic classes, a task for which alternative isomers (e.g., 2- or 6-methyl) are less effective.

Development of High-Throughput Screening (HTS) Assays Requiring Reliable Solubility

For HTS campaigns, the hydrochloride salt form of 4-methylnicotinic acid ensures consistent and reproducible results. Its measured solubility of 1.04 mg/mL prevents precipitation issues in aqueous assay buffers, a common problem with the less soluble free acid or other poorly soluble methyl isomers . This property minimizes false negatives and ensures accurate dose-response measurements, directly impacting the quality and reliability of the screening data.

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